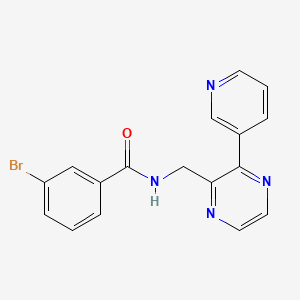

3-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-bromo-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN4O/c18-14-5-1-3-12(9-14)17(23)22-11-15-16(21-8-7-20-15)13-4-2-6-19-10-13/h1-10H,11H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSYKQGPEBLFJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 3-(pyridin-3-yl)pyrazin-2-ylmethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyridine and pyrazine rings.

Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of 277.12 g/mol. The structure features a bromine atom attached to a benzamide moiety, which is further substituted with a pyridinyl and a pyrazinyl group. This unique arrangement contributes to its biological activity and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole-containing compounds, including derivatives like 3-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide, as anticancer agents. Pyrazoles have been recognized for their ability to inhibit various cancer cell lines through distinct mechanisms, such as targeting specific kinases involved in tumor growth.

- Case Study: Anticancer Screening

A study evaluated several pyrazole derivatives for their cytotoxic effects on cancer cell lines such as HepG2 and A549. Compounds similar to this compound exhibited significant growth inhibition, suggesting their potential as lead compounds in cancer therapy .

Anti-inflammatory Properties

Pyrazole derivatives are also known for their anti-inflammatory effects. The compound's structure may facilitate interactions with inflammatory pathways, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs).

- Clinical Relevance

Pyrazole-based drugs like celecoxib have been successfully marketed for their anti-inflammatory properties. The exploration of new derivatives could lead to the discovery of more effective treatments with fewer side effects .

Enzyme Inhibition Studies

The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways, particularly cytochrome P450 enzymes. These enzymes play critical roles in drug metabolism, and inhibitors can be valuable tools in pharmacological research.

- Research Findings

Studies have demonstrated the efficacy of pyrazole derivatives in inhibiting cytochrome P450 enzymes, which can influence drug interactions and bioavailability .

Synthesis and Structural Modification

The synthesis of this compound can be achieved through various chemical reactions, including coupling reactions that form the core pyrazole structure. Understanding its synthesis allows researchers to modify its structure for enhanced biological activity.

Synthetic Pathways

A common synthetic route involves the bromination of benzamide derivatives followed by the introduction of pyridine and pyrazine moieties through nucleophilic substitution reactions. This method provides flexibility in modifying functional groups to optimize pharmacological properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzamide Derivatives

4-Bromo-3-Fluoro-N-(6-Methylpyridin-2-yl)-Benzamide (Compound 35)

- Core Structure : Benzamide directly linked to a 6-methylpyridin-2-yl group.

- Substituents : Bromo (4-position), fluoro (3-position), and methylpyridinyl.

- Key Differences: Fluorine’s electronegativity enhances stability and lipophilicity compared to the target compound’s bromine.

3-Bromo-5-Fluoro-N-(6-Methylpyridin-2-yl)-Benzamide (Compound 36)

Pyrazine-Pyridine Hybrid Derivatives

5-Bromo-3-(6-(Trifluoromethyl)Pyridin-3-yl)Pyrazin-2-Amine

- Core Structure : Pyrazine-pyridine hybrid with a trifluoromethyl group on the pyridine ring.

- Key Differences :

Hydroxy and Methoxy Substituted Analogues

3-Hydroxy-N-(3-Methylpyridin-2-yl)Benzamide

- Core Structure : Benzamide with a hydroxy group at the 3-position and a methylpyridin-2-yl group.

- Key Differences :

5-Bromo-N-(3-Cyanopyrimido[1,2-a]Benzimidazol-2-yl)-2-Methoxybenzamide

- Core Structure: Complex heterocyclic system (pyrimidobenzimidazole) with methoxy and cyano groups.

- Bulky heterocycle may reduce bioavailability compared to the target compound’s compact scaffold .

Structural and Functional Comparison Table

Research Findings and Implications

- Catalytic Applications : The target compound’s pyrazine-pyridine scaffold and bromine substituent may facilitate dual coordination in metal-catalyzed reactions, unlike simpler benzamide derivatives .

- Medicinal Chemistry : Compared to fluorinated analogues (e.g., Compound 35), the absence of fluorine in the target compound might reduce metabolic stability but improve reactivity in electrophilic substitution.

- Synthetic Challenges : Introducing the pyrazine-methylamine linker requires multi-step synthesis, contrasting with direct amide couplings in Compounds 35 and 36 .

Biological Activity

3-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide is a small molecule with potential therapeutic applications. The compound's structure, which includes a bromine atom and a pyridine-pyrazine moiety, suggests interesting biological properties that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is . Its molecular weight is approximately 380.241 g/mol. The compound features a complex structure that may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds related to this compound. For instance:

- Antitubercular Activity : A series of substituted benzamide derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some derivatives showed promising results with minimum inhibitory concentrations (MICs) ranging from 1.56 µg/mL to 50 µg/mL, indicating potential efficacy in tuberculosis treatment .

- Antibacterial Activity : In vitro studies have demonstrated that related compounds exhibit moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria. For example, certain triazolo[4,3-a]pyrazine derivatives showed MIC values as low as 16 µg/mL against Escherichia coli and Staphylococcus aureus .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The presence of the pyridine ring suggests potential hydrogen bonding interactions with target proteins, which could enhance binding affinity and selectivity . Additionally, the bromine atom may influence the lipophilicity and overall pharmacokinetic properties of the compound.

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing a series of novel benzamide derivatives, including variations of the compound . These derivatives were evaluated for their antibacterial activity against common pathogens. Results indicated that modifications at specific positions significantly impacted their antimicrobial potency .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of related compounds has revealed that substituents on the benzamide core can dramatically alter biological activity. For instance, introducing electron-withdrawing groups often enhances antibacterial potency due to increased electron density at the target site .

Data Table: Biological Activity Summary

Q & A

Q. What are the established synthetic methodologies for 3-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves coupling 3-bromobenzoic acid derivatives with the pyridinylpyrazine-containing amine. A common approach uses carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane under a nitrogen atmosphere. For example, a structurally similar compound (4-bromo-3-fluoro-N-(6-methylpyridin-2-yl)benzamide) was synthesized with 81% yield via acid chloride activation followed by amide bond formation .

- Optimization Strategies :

- Maintain a 1.2:1 amine-to-acid chloride stoichiometry.

- Control temperature (0–5°C) to minimize side reactions.

- Use molecular sieves to scavenge water.

- Purify via silica gel chromatography (hexane/EtOAc gradient) to achieve >95% purity .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR: Aromatic protons in the pyridin-3-yl (δ 8.5–9.0 ppm) and pyrazine (δ 8.2–8.4 ppm) moieties; methylene bridge protons (δ 4.5–5.0 ppm) .

- ¹³C NMR: Carbonyl signal at ~165–170 ppm confirms amide formation .

- High-Resolution Mass Spectrometry (HRMS) : Expected [M+H]⁺ at m/z 413.03 (C₁₇H₁₂BrN₄O requires 413.02).

- X-ray Crystallography : Resolve crystal structures for definitive confirmation, as demonstrated for a hydroxyethyl-substituted pyridylpyrazole analog .

Advanced Research Questions

Q. What experimental strategies are recommended to analyze conflicting bioactivity data across kinase inhibition assays?

- Methodological Answer : Contradictions may arise from assay-specific parameters (e.g., ATP concentration, enzyme isoforms). Systematic approaches include:

Dose-Response Profiling : Compare IC₅₀ values under standardized conditions (e.g., 1 mM ATP for kinase assays) .

Orthogonal Assays : Validate inhibition using:

- Thermal Shift (CETSA) : Measure target engagement in cellular lysates.

- Cellular Pathway Activation : Monitor downstream effects (e.g., AKT phosphorylation in PI3K/AKT pathway) .

Structural Analysis : Perform molecular docking against kinase X-ray structures (e.g., PDB 18R) to identify binding pose variations .

Q. How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?

- Methodological Answer :

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, amine) on the pyrazine or benzamide moieties while preserving activity .

- Formulation Strategies :

- Use co-solvents (e.g., PEG 400) or cyclodextrin-based carriers.

- Employ nanoemulsions or liposomal encapsulation for sustained release.

- Pharmacokinetic Profiling : Assess logP (octanol-water partition coefficient) and plasma protein binding to guide modifications .

Q. What computational methods are suitable for predicting the compound’s binding affinity to kinase targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites (e.g., PIM1, AKT).

- Molecular Dynamics (MD) Simulations : Analyze binding stability over 100-ns trajectories (AMBER or GROMACS).

- Free Energy Calculations : Apply MM-GBSA to estimate binding free energies .

Data Contradiction Analysis

Q. How to reconcile discrepancies between in vitro enzyme inhibition and in cellulo activity data?

- Methodological Answer :

Membrane Permeability : Measure cellular uptake via LC-MS/MS to rule out poor permeability.

Metabolic Stability : Incubate with liver microsomes to assess degradation (e.g., CYP450-mediated metabolism).

Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended targets .

Experimental Design Tables

Q. Table 1. Key Synthetic Parameters for Analogous Compounds

| Parameter | Example Values (from Evidence) |

|---|---|

| Coupling Agent | EDC/HOBt |

| Solvent | Anhydrous DCM |

| Reaction Temperature | 0–5°C |

| Purification Method | Silica chromatography |

| Yield Range | 61–81% |

Q. Table 2. NMR Characterization of Structural Motifs

| Motif | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Pyridin-3-yl | 8.5–9.0 (aromatic H) | 145–150 (C=N) |

| Pyrazine Methylene | 4.5–5.0 (CH₂) | 40–45 (CH₂) |

| Benzamide Carbonyl | - | 165–170 (C=O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.